molecular formula C21H27N3O B2457842 N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-63-0

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide

Cat. No.: B2457842
CAS No.: 400075-63-0
M. Wt: 337.467
InChI Key: ZBNLNVPUXXPKEO-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-2-6-21(25)22-19-9-11-20(12-10-19)24-15-13-23(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNLNVPUXXPKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide typically involves the reductive amination of 4-(4-benzylpiperazin-1-yl)benzaldehyde with butanamide. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions include maintaining the temperature at room temperature and stirring the reaction mixture for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine moieties, like N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide, often exhibit antidepressant and anxiolytic properties. These effects are attributed to their interaction with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation .

Anticancer Properties
this compound has shown promise in anticancer studies. Its structural similarity to known anticancer agents allows it to inhibit cancer cell proliferation effectively. For instance, derivatives of benzamide have been evaluated for their ability to target specific cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity
The compound's derivatives have been tested for antimicrobial properties against various pathogens. The structural characteristics of this compound suggest that modifications can enhance its efficacy against both Gram-positive and Gram-negative bacteria .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate aromatic amines. The development of this compound has been facilitated by advancements in synthetic methodologies, including microwave-assisted synthesis and click chemistry techniques, which allow for efficient production and modification of similar compounds .

Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that variations in the piperazine ring or the phenyl group can significantly influence the compound's potency against specific targets. For example, substituents on the benzene ring can enhance binding affinity to biological targets while reducing toxicity .

Case Studies

Case Study 1: Antidepressant Activity
A study evaluating a series of benzamide derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound exhibited a dose-dependent reduction in immobility time in the forced swim test, suggesting potential as a novel antidepressant agent .

Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntidepressantReduced immobility in tests
AnticancerInduced apoptosis
AntimicrobialEffective against bacteria

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide is unique due to its specific structural features that confer distinct biological activities. The presence of the benzylpiperazine moiety enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry .

Biological Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of cancer treatment and neuropharmacology. This article delves into its synthesis, biological evaluations, and therapeutic implications, supported by relevant case studies and data.

Chemical Structure and Synthesis

This compound is characterized by its piperazine moiety, which is known for enhancing bioactivity through various mechanisms. The synthesis typically involves the coupling of a benzylpiperazine derivative with a butanamide framework, allowing for structural variations that can influence its pharmacological properties.

Antitumor Properties

Recent studies have highlighted the antitumor activity of compounds related to this compound. For instance, a related compound demonstrated significant antiproliferative effects across various cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM. This compound was shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, indicating its potential as an anticancer agent .

Compound IC50 (μM) Cancer Cell Line Mechanism
7a0.029 - 0.147HepG2G2/M arrest, apoptosis

The promising results from xenograft models further support the potential of these compounds in cancer therapy without significant toxicity to normal tissues .

Neuropharmacological Effects

This compound also exhibits neuropharmacological properties. Its structural analogs have been investigated for their ability to enhance cognitive function and exhibit anxiolytic effects. The piperazine ring is often associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive enhancement .

Case Studies

  • Antiproliferative Activity : In a study focusing on substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, one derivative displayed remarkable potency against multiple cancer types, suggesting that modifications to the piperazine structure can yield compounds with enhanced therapeutic efficacy .
  • Cognitive Enhancement : Research has explored the use of benzylpiperazine derivatives in cognitive enhancement applications, where they were found to improve memory and learning outcomes in animal models. These findings suggest a dual role for compounds like this compound in treating both cancer and cognitive disorders .

Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound has been noted to cause skin burns and respiratory irritation upon exposure, indicating a need for careful handling in laboratory settings .

Q & A

Q. What are the established synthetic routes for N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with coupling a benzylpiperazine moiety to a phenyl ring via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Subsequent acylation with butanoyl chloride introduces the amide group. Key steps include:

  • Piperazine-phenyl coupling : Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) under inert atmospheres .
  • Amidation : Reaction of 4-(4-benzylpiperazin-1-yl)aniline with butanoyl chloride in dichloromethane or THF, with triethylamine as a base . Yield optimization (60–85%) depends on temperature control (0–25°C for amidation) and purification via column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the benzylpiperazine moiety (δ 2.5–3.5 ppm for piperazine protons) and butanamide chain (δ 1.6–2.2 ppm for CH₂ groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 380.2234 for C₂₇H₃₀N₃O) .
  • X-ray crystallography : Resolves piperazine ring conformation and amide planar geometry in crystalline forms .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous piperazine-butaneamide derivatives show:

  • Dopamine receptor modulation : Sub-micromolar affinity for D₂/D₃ receptors due to the benzylpiperazine pharmacophore .
  • Antitumor potential : Inhibition of protein kinases (e.g., Abl, c-Kit) via competitive binding to ATP pockets . Initial screening should prioritize enzyme inhibition assays (IC₅₀ determination) and receptor-binding studies .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution, chain length) impact biological activity?

  • Piperazine substitution : Replacing benzyl with 2,3-dichlorophenyl (e.g., in analog N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-heterobiarylcarboxamides) enhances D₂ receptor selectivity (Ki = 12 nM vs. 180 nM for benzyl) .
  • Amide chain elongation : Extending butanamide to pentanamide improves blood-brain barrier penetration (logP increase from 2.8 to 3.5) but reduces solubility . Methodology : Use combinatorial libraries and QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What computational strategies are effective for predicting target interactions and ADMET properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for mapping interactions with kinase domains (e.g., hydrogen bonding with Asp381 in c-Kit) .
  • ADMET prediction : SwissADME for bioavailability (TPSA > 60 Ų reduces CNS penetration) and ProTox-II for toxicity profiling (hepatotoxicity alerts via cytochrome P450 inhibition) . Validation : Cross-check with experimental CYP450 inhibition assays (e.g., CYP3A4 IC₅₀) .

Q. How can contradictory data in receptor-binding assays be resolved?

Discrepancies in affinity (e.g., D₂ vs. 5-HT₁A receptor binding) may arise from:

  • Assay conditions : Differences in radioligand concentration (e.g., [³H]spiperone vs. [³H]8-OH-DPAT) .
  • Membrane preparation : Variability in receptor density across cell lines (HEK293 vs. CHO) . Resolution : Standardize protocols (e.g., uniform GTPγS binding assays for functional activity) and use knockout cell models to isolate target effects .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amides) to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (tested via powder X-ray diffraction) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.